molecular formula C12H13NO4 B8747215 3-[(3-Ethoxyacryloyl)amino]benzoic acid

3-[(3-Ethoxyacryloyl)amino]benzoic acid

Cat. No. B8747215
M. Wt: 235.24 g/mol
InChI Key: YZMGOVZHTUYCIT-UHFFFAOYSA-N
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Patent
US04468402

Procedure details

8 Grams of m-carboxy-N-(β-ethoxyacryloyl)aniline was added in 80 ml of concentrated sulfuric acid and stirred at a room temperature for 2 hours, then stirred at 50° C. for 1 hour. The reaction mixture was poured into ice and the pH of the mixture was adjusted to pH 3-4 by adding 10N-sodium hydroxide aqueous solution. The precipitated crystals were collected by filtration and washed with water, recrystallized from dimethylformamide to obtain 4.26 g of 5-carboxycarbostyril. Light yellow powdery crystals. Melting point: over 320° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([CH:15]=[CH:16][CH:17]=1)[NH:7][C:8](=[O:14])[CH:9]=[CH:10]OCC)([OH:3])=[O:2].[OH-].[Na+]>S(=O)(=O)(O)O>[C:1]([C:4]1[CH:17]=[CH:16][CH:15]=[C:6]2[C:5]=1[CH:10]=[CH:9][C:8](=[O:14])[NH:7]2)([OH:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C=1C=C(NC(C=COCC)=O)C=CC1
Name
Quantity
80 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at a room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 50° C. for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from dimethylformamide

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)(O)C1=C2C=CC(NC2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.26 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.